molecular formula C6H11N3 B2706935 3-ethyl-4-methyl-1H-pyrazol-5-amine CAS No. 91468-85-8

3-ethyl-4-methyl-1H-pyrazol-5-amine

Cat. No. B2706935
CAS RN: 91468-85-8
M. Wt: 125.175
InChI Key: KPWCURLGTSCHNE-UHFFFAOYSA-N
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Description

“3-ethyl-4-methyl-1H-pyrazol-5-amine” is an organic compound with the CAS Number: 91468-85-8 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 3-ethyl-4-methyl-1H-pyrazol-5-amine . It is typically stored at room temperature and is available in oil form .


Molecular Structure Analysis

The InChI code for “3-ethyl-4-methyl-1H-pyrazol-5-amine” is 1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “3-ethyl-4-methyl-1H-pyrazol-5-amine” are not detailed in the searched resources, pyrazoles in general are involved in a variety of chemical reactions. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles .


Physical And Chemical Properties Analysis

“3-ethyl-4-methyl-1H-pyrazol-5-amine” is an oil at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Organic Synthesis

“3-ethyl-4-methyl-1H-pyrazol-5-amine” is a type of 5-amino-pyrazole, which are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

5-Amino-pyrazoles, including “3-ethyl-4-methyl-1H-pyrazol-5-amine”, have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are similar to biologically active compounds and are used in the design and engineering of pharmaceuticals .

Antileishmanial Activity

Some compounds synthesized from “3-ethyl-4-methyl-1H-pyrazol-5-amine” have shown potent in vitro antipromastigote activity . A molecular simulation study justified the potent activity of these compounds, which have desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The same compounds that showed antileishmanial activity also underwent antimalarial evaluation . This indicates the potential of “3-ethyl-4-methyl-1H-pyrazol-5-amine” in the development of antimalarial drugs .

Cytotoxicity Evaluation

Compounds synthesized from “3-ethyl-4-methyl-1H-pyrazol-5-amine” underwent an in vitro cytotoxicity evaluation against HeLa and MCF-7 cells . This suggests the potential use of these compounds in cancer research .

Halogenated Heterocycles

“3-ethyl-4-methyl-1H-pyrazol-5-amine” is also used in the synthesis of halogenated heterocycles . These compounds have a wide range of applications in various fields, including medicinal chemistry .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-ethyl-4-methyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCURLGTSCHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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